Dichloro(diisopropoxy)titanium

Catalog No.
S1891838
CAS No.
762-99-2
M.F
C6H16Cl2O2Ti
M. Wt
238.96 g/mol
Availability
In Stock
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Dichloro(diisopropoxy)titanium

CAS Number

762-99-2

Product Name

Dichloro(diisopropoxy)titanium

IUPAC Name

dichlorotitanium;propan-2-ol

Molecular Formula

C6H16Cl2O2Ti

Molecular Weight

238.96 g/mol

InChI

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

CGWFOWZGURYLHA-UHFFFAOYSA-L

SMILES

CC(C)O.CC(C)O.Cl[Ti]Cl

Canonical SMILES

CC(C)O.CC(C)O.Cl[Ti]Cl

Catalyst Precursor

Dichloro(diisopropoxy)titanium serves as a valuable precursor for the synthesis of well-defined titanium catalysts. These catalysts are crucial for various polymerization reactions, including the production of Ziegler-Natta polymers (). By manipulating the reaction conditions and introducing different ligands, researchers can tailor the catalyst properties for specific polymerization processes.

Chemical Vapor Deposition (CVD)

Dichloro(diisopropoxy)titanium is a promising precursor for CVD applications. In CVD, the compound decomposes at high temperatures, releasing volatile titanium species that can deposit onto a substrate to form thin films. These films can have various properties depending on the deposition conditions and are useful in research on microelectronics, photovoltaics, and other areas ().

Precursor for Titanium-Containing Materials

Due to its reactivity, dichloro(diisopropoxy)titanium can be used to synthesize various titanium-containing materials with interesting properties. For example, researchers can use it to prepare ceramic materials, coatings, and glasses with specific functionalities (). These materials are being investigated for applications in catalysis, energy storage, and biomedicine.

Dichloro(diisopropoxy)titanium is an organometallic compound with the molecular formula C₆H₁₆Cl₂O₂Ti and a molecular weight of approximately 238.96 g/mol. It features a titanium atom coordinated with two diisopropoxy groups and two chloride ions. This compound is notable for its role in catalysis, particularly in polymerization processes, and is part of a broader category of titanium complexes that exhibit diverse reactivity due to their unique electronic properties and steric configurations .

, primarily as a catalyst in polymerization. It can facilitate the formation of polymers through coordination with monomers, leading to chain growth mechanisms. Additionally, it has been used in redox reactions involving the activation of different chemical bonds, such as C–O bonds, which are crucial for synthesizing complex organic molecules . The compound's ability to mediate reactions through titanium's oxidation states (III and IV) enhances its utility in organic synthesis.

Dichloro(diisopropoxy)titanium can be synthesized through several methods:

  • Direct Reaction: The compound can be prepared by reacting titanium tetrachloride with diisopropyl ether or diisopropanol in a controlled environment.
  • Solvent-Free Method: Another approach involves combining titanium tetrachloride with diisopropyl alcohol under anhydrous conditions to yield dichloro(diisopropoxy)titanium directly.
  • Complexation Reactions: It can also be synthesized by complexing titanium with various alkoxides or chlorides under specific reaction conditions that favor the formation of the desired product .

Dichloro(diisopropoxy)titanium is primarily utilized in:

  • Polymerization Catalysis: It serves as a catalyst in the polymerization of olefins, facilitating the production of isotactic polypropylene and other polymers.
  • Synthesis of Chiral Complexes: The compound is used to prepare other chiral titanium complexes that are important in asymmetric synthesis.
  • Organic Synthesis: Its role as a catalyst extends to various organic transformations, including coupling reactions and functional group modifications .

Interaction studies involving dichloro(diisopropoxy)titanium focus on its reactivity with various substrates and its catalytic efficiency. Research indicates that this compound can effectively activate certain bonds, making it a valuable reagent in synthetic organic chemistry. Studies have also explored its interactions with other metals and ligands to enhance catalytic performance and selectivity in reactions .

Dichloro(diisopropoxy)titanium shares similarities with several other titanium-based compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Titanium tetrachlorideTiCl₄Highly reactive precursor for various titanium compounds.
Titanium diisopropoxideTi(OiPr)₂Used as a precursor in sol-gel processes and catalysis.
Titanium(III) chlorideTiCl₃Exhibits different oxidation states; used in organic synthesis.
Dichlorobis(triphenylphosphine)titaniumTiCl₂(PPh₃)₂Known for its application in cross-coupling reactions.

Dichloro(diisopropoxy)titanium is unique due to its specific diisopropoxy ligands which confer steric hindrance and influence its catalytic properties differently compared to others listed above .

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name, derived from its ligand composition, is propan-2-olate;titanium(4+);dichloride. Its molecular formula is C₆H₁₄Cl₂O₂Ti, with a molecular weight of 236.94 g/mol. The structure comprises a titanium center bonded to two diisopropoxy ligands (OCH(CH₃)₂) and two chloride ligands, forming a distorted tetrahedral geometry.

PropertyValueSource
IUPAC NamePropan-2-olate;titanium(4+);dichloride
SMILES NotationCC(C)[O-].CC(C)[O-].[Cl-].[Cl-].[Ti+4]
Molecular FormulaC₆H₁₄Cl₂O₂Ti
Coordination GeometryDistorted tetrahedral

Synonyms and Common Terminology

The compound is alternatively referred to as dichlorotitanium diisopropoxide or titanium(IV) chloride diisopropoxide. It is classified as a mixed alkoxide-chloride complex, distinct from pure alkoxides like Ti(OiPr)₄ or chlorides like TiCl₄.

Historical Development of Titanium Alkoxyhalide Chemistry

Early Titanium Chemistry and the Emergence of Alkoxyhalides

Titanium’s discovery in 1791 by William Gregor preceded the development of its organometallic derivatives. The synthesis of titanium alkoxyhalides began gaining traction in the mid-20th century, driven by advances in organometallic chemistry and catalysis.

Key milestones include:

  • 1954: The first organotitanium compound, titanocene dichloride (Cp₂TiCl₂), was synthesized by Wilkinson and Birmingham.
  • 1960s: Titanium alkoxyhalides emerged as intermediates in Ziegler-Natta catalyst systems for polymerization.
  • 1980s–2000s: Dichloro(diisopropoxy)titanium was developed as a precursor for titanium oxides in materials science.
YearDevelopmentImpactSource
1791Discovery of titanium by William GregorFoundation for titanium chemistry
1954Synthesis of Cp₂TiCl₂Pioneered organotitanium catalysis
1990sUse in ALD for TiO₂ thin filmsEnabled electronic and optical applications

Synthetic Routes and Reactivity

Dichloro(diisopropoxy)titanium is synthesized via the reaction of titanium tetrachloride (TiCl₄) with titanium tetraisopropoxide (Ti(OiPr)₄) in a 1:2 molar ratio:
$$
\text{TiCl}4 + 2 \text{Ti(OiPr)}4 \rightarrow \text{TiCl}2(\text{OiPr})2 + 2 \text{Ti(OiPr)}2\text{Cl}2
$$

This method ensures controlled ligand substitution, critical for maintaining the compound’s stability. The alkoxy groups enhance solubility in organic solvents like chloroform, while the chloride ligands enable further ligand exchange.

Position in Organotitanium Compound Classification

Organotitanium Compound Hierarchy

Organotitanium compounds are divided into:

  • Alkyl titanium chlorides: Simple Ti–C bonds (e.g., Ti(CH₃)Cl₃).
  • Titanocene derivatives: Cyclopentadienyl (Cp) ligands (e.g., Cp₂TiCl₂).
  • Mixed alkoxide-chloride complexes: Ti–O and Ti–Cl bonds (e.g., TiCl₂(OiPr)₂).

Dichloro(diisopropoxy)titanium falls into the third category, characterized by its dual functionality as a Lewis acid and a precursor for TiO₂ materials.

ClassExampleKey FeaturesApplications
Alkyl titanium chloridesTi(CH₃)Cl₃High nucleophilicity of alkyl groupsOrganic synthesis
Titanocene derivativesCp₂TiCl₂Cp ligands for stabilizationCatalysis, anti-tumor research
Mixed alkoxide-chlorideTiCl₂(OiPr)₂Tunable ligand exchangeThin film deposition, catalysis

Role in Modern Catalysis and Materials Science

The compound’s dual reactivity makes it indispensable in:

  • Catalysis: Facilitates Diels-Alder reactions and asymmetric additions via Lewis acid coordination.
  • Materials Synthesis: Serves as a precursor for TiO₂ nanomaterials via sol-gel or ALD processes.

For instance, in ALD, TiCl₂(OiPr)₂ reacts with ammonia to deposit titanium nitride (TiN) films, critical for semiconductors. Its stability under inert conditions ensures reproducibility in industrial processes.

Crystal Structure Determination

X-ray crystallographic analysis of dichloro(diisopropoxy)titanium reveals a distorted tetrahedral coordination geometry around the titanium(IV) center, designated as (T-4) configuration [1] . The molecular structure consists of a central titanium atom coordinated by two isopropoxide ligands and two chloride ligands in a terminal coordination mode [1] .

Structural ParameterValueReference
Coordination Number4 [1]
Coordination GeometryDistorted tetrahedral (T-4) [1]
Ti-O Bond Length1.80-1.85 Å [4] [5]
Ti-Cl Bond Length2.20-2.25 Å [4] [5]
O-Ti-O Angle~109° (with distortion) [6]
Cl-Ti-Cl Angle~109° (with distortion) [6]

Molecular Symmetry and Ligand Arrangement

The crystal structure analysis indicates that dichloro(diisopropoxy)titanium adopts C₂ or lower molecular symmetry [1] . The distortion from ideal tetrahedral geometry arises from the different steric and electronic requirements of the isopropoxide and chloride ligands. The titanium-oxygen bond lengths (1.80-1.85 Å) are typical for terminal Ti-O alkoxide bonds, while the titanium-chloride bond lengths (2.20-2.25 Å) fall within the expected range for terminal Ti-Cl bonds in titanium(IV) complexes [4] [5] .

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by van der Waals interactions between the isopropyl groups and weak intermolecular forces [7] [8]. Analysis of related titanium alkoxide complexes shows that the crystal structures typically belong to monoclinic space groups such as P2₁/c or P2₁/n [7] [8] [9]. The thermal displacement parameters indicate anisotropic motion for both the titanium center and ligand atoms, suggesting significant thermal motion in the solid state [8] [9].

Comparative Structural Analysis

Comparison with structurally related compounds such as dichlorodiphenoxytitanium(IV) reveals similar tetrahedral coordination geometries with slight variations in bond lengths and angles depending on the electronic and steric properties of the alkoxide ligands [4] [7]. The tetrahedral coordination in dichloro(diisopropoxy)titanium contrasts with the octahedral coordination commonly observed in many other titanium(IV) complexes, highlighting the influence of ligand sterics and electronics on coordination geometry [6] [10].

Variable-Temperature NMR Spectroscopy for Dynamic Behavior Analysis

Proton NMR Spectroscopic Analysis

Variable-temperature ¹H NMR spectroscopy provides crucial insights into the dynamic behavior of dichloro(diisopropoxy)titanium in solution [11] [12]. The isopropyl methine protons appear as a characteristic septet at 4.0-4.5 ppm with coupling to the methyl groups, while the isopropyl methyl groups give rise to doublets at 1.1-1.3 ppm with J-coupling constants of approximately 6 Hz [9] [12] [13].

NMR ParameterChemical Shift/PatternDynamic Behavior
Isopropyl CH4.0-4.5 ppm (septet)Line broadening at elevated temperatures
Isopropyl CH₃1.1-1.3 ppm (doublet, J ~6 Hz)Coalescence possible at high temperatures
Variable Temperature Range193-373 K (typical)Dynamic exchange processes

Carbon-13 NMR Spectroscopic Studies

¹³C NMR spectroscopy reveals the isopropyl carbon environments with methine carbons appearing at 75-85 ppm and methyl carbons at 23-26 ppm [9] [12] [13]. Variable-temperature ¹³C NMR studies demonstrate coalescence phenomena at elevated temperatures, indicating rapid alkoxide ligand exchange processes [12] [13].

Titanium NMR Investigations

Direct observation of titanium nuclei using ⁴⁷Ti and ⁴⁹Ti NMR spectroscopy provides unique insights into the electronic environment around the metal center [14]. The ⁴⁹Ti nucleus is preferred due to its higher sensitivity and narrower linewidths compared to ⁴⁷Ti. The chemical shift range for titanium(IV) complexes spans approximately -1400 to +1400 ppm, with dichloro(diisopropoxy)titanium falling within the characteristic range for tetrahedral titanium(IV) species [14].

Dynamic Exchange Processes

Variable-temperature NMR studies reveal alkoxide ligand exchange dynamics occurring on the NMR timescale [11] [12]. These exchange processes involve rapid interconversion between terminal and bridging alkoxide coordination modes, even at temperatures as low as -90°C [11]. The activation barriers for these exchange processes provide insights into the lability of Ti-O bonds in alkoxide complexes.

Infrared Spectroscopic Identification of Coordination Modes

Metal-Ligand Vibrational Frequencies

Infrared spectroscopy provides definitive identification of coordination modes through characteristic metal-ligand stretching frequencies. The Ti-O stretching vibrations appear as strong bands in the 1000-1200 cm⁻¹ region, while Ti-Cl stretching modes are observed at 360-385 cm⁻¹ [15] [16] [17].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
Ti-O stretching1000-1200StrongTerminal alkoxide
Ti-Cl stretching360-385MediumTerminal chloride
C-H stretching (CH₃)2950-2980MediumAsymmetric methyl
C-H stretching (CH)2860-2890MediumIsopropyl methine
C-O stretching1050-1150StrongAlkoxide C-O

Coordination Mode Diagnostics

The infrared spectrum provides diagnostic information about coordination modes through band positions and splitting patterns [15] [16]. Terminal coordination modes give rise to single, well-defined bands, while bridging coordination results in band splitting and frequency shifts. The observation of single Ti-O and Ti-Cl stretching bands confirms the terminal coordination of both alkoxide and chloride ligands in dichloro(diisopropoxy)titanium [15] [17].

Molecular Association Studies

Infrared spectroscopy reveals evidence for molecular association in concentrated solutions or the solid state through characteristic band shifts and splittings [15] [16]. The antisymmetrically coupled ligand modes show particular sensitivity to intermolecular interactions, with degeneracy lifting upon molecular association yielding band shifts and splittings in the IR spectrum [15].

Vibrational Coupling Analysis

Analysis of vibrational coupling reveals interligand coupling between ν(C-O) modes and ν(Ti-O) stretching vibrations [15]. Symmetrically coupled ligand modes give rise to intense, strongly polarized bands in Raman spectroscopy, while antisymmetrically coupled modes produce strong bands in the infrared spectrum at lower wavenumbers than the corresponding Raman bands [15].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure and bonding characteristics of dichloro(diisopropoxy)titanium [18] [19] [20] [21]. Hybrid functionals such as B3LYP offer an optimal balance of accuracy and computational efficiency for titanium complexes [18] [19] [21] [22].

Computational MethodApplicationAccuracy
B3LYP/6-31G(d,p)Geometry optimizationGood for Ti complexes
PBE/def2-TZVPLarge system studiesSystematic improvements
M06-2XDispersion interactionsBetter for weak forces
CCSD(T)Benchmark calculationsHigh accuracy reference

Molecular Orbital Analysis

Molecular orbital analysis reveals the d⁰ electronic configuration of titanium(IV) with predominantly σ-bonding character for both Ti-O and Ti-Cl interactions [19] [20]. The highest occupied molecular orbitals (HOMOs) are primarily ligand-based, while the lowest unoccupied molecular orbitals (LUMOs) have significant titanium d-orbital character, consistent with the Lewis acidic nature of the complex [19] [20].

Charge Distribution and Bonding Analysis

Natural population analysis and atomic charges reveal a partially positive titanium center (+1.5 to +2.0 e) with negative charges on oxygen (-0.8 to -1.0 e) and chloride (-0.5 to -0.7 e) ligands [20] [23]. Bond order analysis indicates mixed ionic-covalent character for both Ti-O and Ti-Cl bonds, with slightly higher covalency for the Ti-O bonds due to better orbital overlap [19] [20].

Vibrational Frequency Predictions

DFT calculations accurately predict vibrational frequencies and infrared intensities, providing theoretical support for experimental spectroscopic assignments [18] [20] [22]. Calculated frequencies typically require scaling factors (0.95-0.98 for B3LYP) to match experimental values due to anharmonic effects not captured in harmonic approximations [18] [20].

NMR Chemical Shift Calculations

Gauge-independent atomic orbital (GIAO) methods enable accurate prediction of NMR chemical shifts for both carbon and titanium nuclei [24] [25]. Calculated ⁴⁹Ti chemical shifts show good correlation with experimental values when relativistic effects and solvent corrections are included [24] [25].

Thermodynamic Properties

Computational studies provide access to thermodynamic properties including formation enthalpies, Gibbs free energies, and entropy contributions [18] [20]. These calculations reveal the relative stability of different conformational isomers and provide insights into temperature-dependent equilibria observed in variable-temperature NMR studies [18] [20].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

762-99-2

General Manufacturing Information

Titanium, dichlorobis(2-propanolato)-, (T-4)-: INACTIVE

Dates

Last modified: 08-16-2023

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